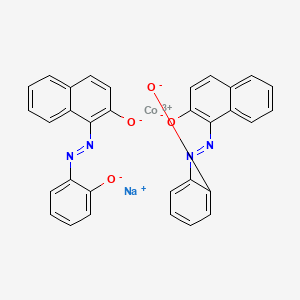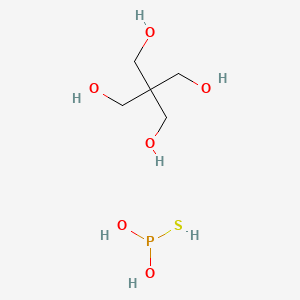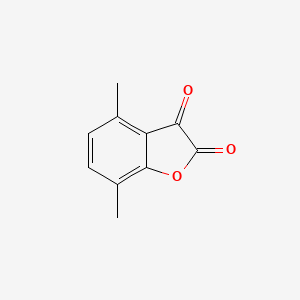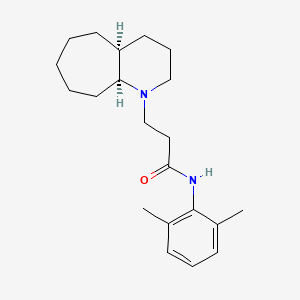
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide is a complex organic compound that belongs to the class of heterocyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohepta(b)pyridine ring system through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the amide group via reaction with propanoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on its chemical structure and the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydroquinoline Derivatives: Compounds with similar ring structures but different substituents.
Cycloheptapyridine Derivatives: Compounds with variations in the cyclohepta(b)pyridine ring system.
Uniqueness
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
39489-93-5 |
|---|---|
Formule moléculaire |
C21H32N2O |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
3-[(4aS,9aS)-2,3,4,4a,5,6,7,8,9,9a-decahydrocyclohepta[b]pyridin-1-yl]-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H32N2O/c1-16-8-6-9-17(2)21(16)22-20(24)13-15-23-14-7-11-18-10-4-3-5-12-19(18)23/h6,8-9,18-19H,3-5,7,10-15H2,1-2H3,(H,22,24)/t18-,19-/m0/s1 |
Clé InChI |
AWGRIDQHTQWVAK-OALUTQOASA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)CCN2CCC[C@H]3[C@@H]2CCCCC3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CCN2CCCC3C2CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


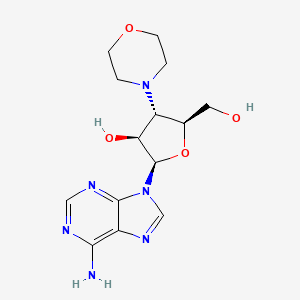

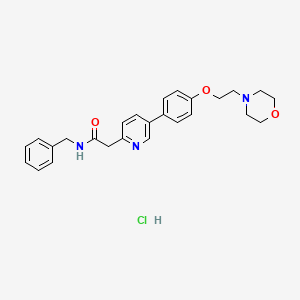
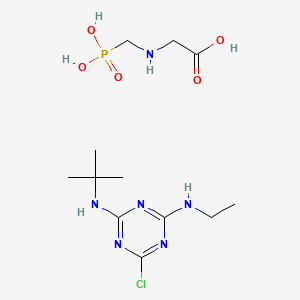
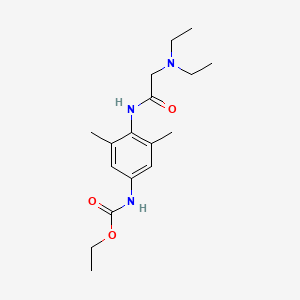

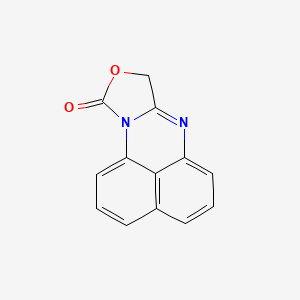
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
